(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Salt-form engineering Amine stoichiometry Aqueous solubility

(4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (CAS 2031268-72-9) is a pyrazole-based small-molecule building block supplied as a dihydrochloride salt with molecular formula C₉H₁₇Cl₂N₃ and a molecular weight of 238.15 g/mol. Commercial material is offered at a minimum purity of 95% and is classified as a versatile small-molecule scaffold for research use only.

Molecular Formula C9H17Cl2N3
Molecular Weight 238.16
CAS No. 2031268-72-9
Cat. No. B2410004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
CAS2031268-72-9
Molecular FormulaC9H17Cl2N3
Molecular Weight238.16
Structural Identifiers
SMILESCN1C(=C(C=N1)C2CCC2)CN.Cl.Cl
InChIInChI=1S/C9H15N3.2ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;;/h6-7H,2-5,10H2,1H3;2*1H
InChIKeyWQMNHXLOQVSIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride: Core Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


(4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (CAS 2031268-72-9) is a pyrazole-based small-molecule building block supplied as a dihydrochloride salt with molecular formula C₉H₁₇Cl₂N₃ and a molecular weight of 238.15 g/mol . Commercial material is offered at a minimum purity of 95% and is classified as a versatile small-molecule scaffold for research use only . The compound belongs to a class of 4-cyclobutyl-1-methylpyrazole derivatives that have been disclosed in the patent literature as intermediates en route to cannabinoid-1 (CB1) receptor antagonists under investigation for obesity [1].

Why (4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride Cannot Be Casually Substituted by Other Pyrazole-Methanamine Salts or Regioisomers in Research Programs


Generic substitution is precluded by three structural features whose modification directly alters downstream synthetic utility and physicochemical handling. First, the dihydrochloride salt form provides a quantifiable solubility advantage over the free base and the mono-hydrochloride analog (CAS 1955505-93-7, MW 201.7 g/mol), which carries only one equivalent of HCl and exhibits different dissolution kinetics in aqueous reaction media [1]. Second, the exact regiochemistry—aminomethyl at pyrazole C5 with cyclobutyl at C4 and methyl on N1—differs from the isomeric N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride (CAS 2866335-81-9), in which the amine is attached via a secondary linker rather than directly to the pyrazole core, leading to divergent reactivity in acylation and reductive amination sequences . Third, the cyclobutyl substituent imposes distinct conformational constraints and lipophilicity relative to cyclopropyl, cyclopentyl, or unsubstituted analogs, parameters that directly influence binding when the scaffold is elaborated into CB1-targeting ligands [2]. Substituting any of these elements yields a different synthetic intermediate that may fail to reproduce published structure–activity relationships.

Quantitative Differentiation Evidence for (4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt Form Delivers Higher Stoichiometric Amine Content per Unit Mass Than the Mono-Hydrochloride Analog

The target compound is supplied as the dihydrochloride salt (C₉H₁₇Cl₂N₃, MW 238.15 g/mol), containing two equivalents of HCl per molecule, whereas the closest commercially available analog is the mono-hydrochloride salt (CAS 1955505-93-7, C₉H₁₆ClN₃, MW 201.7 g/mol) [1]. The dihydrochloride form provides 1.18× higher mass fraction of the active amine scaffold per gram of salt (free base MW = 165.24 g/mol; dihydrochloride salt contains 69.4% free base by mass vs. 81.9% for the mono-hydrochloride), but critically offers enhanced aqueous solubility—a parameter reported qualitatively across vendor specifications for dihydrochloride pyrazole salts but not quantitatively benchmarked in public datasheets . In practice, the additional HCl equivalent ensures full protonation of both the pyrazole ring nitrogen and the primary amine, reducing pH-dependent partitioning during aqueous workup compared to the mono-hydrochloride, which may exist in partial free-base form under mildly basic conditions .

Salt-form engineering Amine stoichiometry Aqueous solubility Synthetic chemistry

Procurement Cost Comparison: Dihydrochloride Salt Shows Lower Unit Price Than the Mono-Hydrochloride Counterpart from the Same Supplier Network

A direct procurement cost comparison between the dihydrochloride target (CAS 2031268-72-9) and the mono-hydrochloride analog (CAS 1955505-93-7) from the Biosynth/CymitQuimica supply chain reveals that the dihydrochloride salt is 19–26% less expensive per unit mass at both the 50 mg and 500 mg scale . When normalized to cost per mole of free base, the dihydrochloride remains the more economical choice: €2,039 per mole of free base vs. €2,468 per mole for the mono-hydrochloride at the 500 mg scale, representing a 17.4% cost saving .

Procurement economics Cost-per-mole analysis Salt-form pricing

Regiochemical Identity: C5-Aminomethyl Substitution Distinguishes This Scaffold from the N-Linked Isomer and Determines Downstream Derivatization Pathways

The target compound bears the aminomethyl group directly at the pyrazole C5 position (IUPAC: (4-cyclobutyl-2-methylpyrazol-3-yl)methanamine dihydrochloride), a regiochemistry that positions the primary amine for direct N-functionalization (acylation, sulfonylation, reductive amination) without an intervening linker [1]. In contrast, the constitutional isomer N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclobutanamine dihydrochloride (CAS 2866335-81-9) positions the amine on the cyclobutane ring connected via a methylene bridge to the pyrazole N1, yielding a secondary amine (NH-cyclobutyl) with different nucleophilicity and steric accessibility . The C5-aminomethyl regioisomer is the form explicitly enumerated in patent families describing pyrazole-based CB1 antagonists, where the primary amine serves as the anchor point for constructing the pharmacophoric sulfonamide or amide linkage [2]. Using the N-linked isomer would produce a different connectivity and is not interchangeable without altering the entire synthetic route.

Regiochemistry Isomeric purity Synthetic intermediate Derivatization

Cyclobutyl Substituent at C4 Confers Intermediate Lipophilicity and Ring Strain Relative to Cyclopropyl and Cyclopentyl Analogs, Tuning Downstream CB1 Ligand Potency

The 4-cyclobutyl substitution on the pyrazole core imposes a specific balance of lipophilicity (calculated logP contribution) and ring strain (≈26.3 kcal/mol for cyclobutane vs. ≈27.5 kcal/mol for cyclopropane and ≈6.5 kcal/mol for cyclopentane) [1]. In the context of CB1 antagonist development, trifluoromethylcyclobutyl-containing pyrazole derivatives have been identified as promising preclinical candidates for anti-obesity agents, with the cyclobutyl ring providing an optimal combination of metabolic stability and receptor binding compared to smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cycloalkyl substituents [2]. While direct binding data for the target free base are not publicly available, the cyclobutyl-pyrazole scaffold is the specific substitution pattern present in 'Pyrazole derivative 5' (Compound 15 of PMID 26161824), a patented CB1 antagonist from Mitsubishi Tanabe Pharma, establishing the C4-cyclobutyl configuration as the therapeutically relevant substitution [3].

Cycloalkyl SAR Lipophilicity Conformational constraint CB1 antagonism

Research and Industrial Application Scenarios for (4-Cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Campaigns Synthesizing Pyrazole-Based CB1 Receptor Antagonists for Obesity

This compound serves as the core amine-bearing scaffold for constructing CB1 antagonists within the Mitsubishi Tanabe Pharma patent family (PMID 26161824, Compound 15) [1]. The C5-aminomethyl group permits direct sulfonylation or amide coupling to install the pharmacophoric 'eastern' moiety, while the C4-cyclobutyl group is the specific cycloalkyl substitution that yielded the clinical lead series. Selection of the dihydrochloride salt ensures full amine protonation for coupling reactions without additional acid pretreatment .

Parallel Synthesis Libraries Requiring a Primary Amine Handle on a Sterically Defined Pyrazole Template

When generating diversity libraries via amide bond formation or reductive amination, the primary amine at C5 offers a single, well-defined nucleophilic center, avoiding the chemoselectivity complications of the secondary amine isomer (CAS 2866335-81-9) . The cyclobutyl substituent introduces a conformationally restricted, medium-lipophilicity element that is valuable for exploring shape diversity in fragment-based or DNA-encoded library synthesis.

Cost-Sensitive Scale-Up of Pyrazole Building Blocks Where Salt-Form Selection Directly Affects Project Budget

At the 500 mg procurement scale, the dihydrochloride salt costs 18.2% less than the mono-hydrochloride analog (€1,463.75 vs. €1,790.00) from the same supplier network, translating to a per-mole free-base cost saving of 17.4% . For medicinal chemistry projects requiring multiple grams of the scaffold over a 6–12 month campaign, this cost differential becomes material to the consumables budget.

Aqueous-Phase Derivatization Protocols Benefiting from Pre-Acidified Amine Salts

The dihydrochloride form delivers the amine in a fully protonated state, facilitating direct dissolution in aqueous buffers for bioconjugation or water-compatible coupling reactions (e.g., amide formation using EDC/NHS in water) without the pH adjustment steps required when using the mono-hydrochloride or free base . This is particularly relevant for chemoproteomics workflows where maintaining consistent pH is critical for protein stability.

Quote Request

Request a Quote for (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.